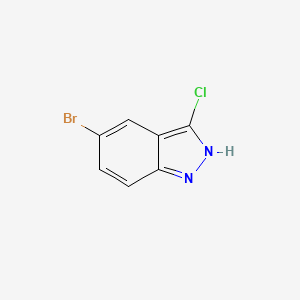

5-Brom-3-chlor-1H-Indazol

Übersicht

Beschreibung

5-Bromo-3-chloro-1H-indazole is a compound that belongs to the class of indazoles, which are heterocyclic aromatic organic compounds containing a fused benzene and pyrrole ring. This particular derivative is substituted with bromine and chlorine atoms at the 5 and 3 positions, respectively, on the indazole ring system.

Synthesis Analysis

The synthesis of halogenated indazoles, such as 5-bromo-3-chloro-1H-indazole, can be achieved through various synthetic routes. For instance, the bromination of indazole under specific conditions can lead to the substitution at the desired positions, as indicated by the reactivity sequences of indazole species . Additionally, the synthesis of chloro and bromo substituted indanyl tetrazoles and indanyl methyltetrazoles from their respective acids through amide and nitrile routes has been reported, which suggests possible synthetic pathways for related indazole derivatives .

Molecular Structure Analysis

The molecular structure of halogenated indazoles can be determined using techniques such as single-crystal X-ray diffraction. For example, the crystal structure of 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione has been elucidated, providing insights into the geometric parameters of brominated indazoles . Although not directly related to 5-bromo-3-chloro-1H-indazole, these studies can inform the expected molecular geometry and intermolecular interactions of halogenated indazoles.

Chemical Reactions Analysis

Halogenated indazoles can undergo various chemical reactions due to the presence of reactive halogen atoms. For instance, the bromination of aromatic heterocycles like indazole can occur at different positions depending on the conditions, leading to various brominated products . Additionally, the presence of halogen functionalities on the pyrimidine nucleus of related compounds allows for diversification through reactions such as palladium-catalyzed cross-couplings and direct aromatic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo-3-chloro-1H-indazole can be inferred from studies on similar compounds. For example, the physicochemical properties of new S-derivatives of brominated triazoles have been investigated, which may share some characteristics with brominated indazoles . The crystal packing, hydrogen bonding, and π-π stacking interactions of halogenated indazoles can also be analyzed through single-crystal X-ray diffraction studies and spectroscopic characterization .

Wissenschaftliche Forschungsanwendungen

Antikrebsanwendungen

Indazole haben vielversprechende Ergebnisse im Bereich der Krebsforschung gezeigt. So wurde beispielsweise eine Reihe von Indazol-Derivaten entwickelt und synthetisiert, und diese Verbindungen wurden auf ihre inhibitorische Aktivität gegen menschliche Krebszelllinien der Lunge (A549), der chronischen myeloischen Leukämie (K562), der Prostata (PC-3) und des Hepatoms (Hep-G2) untersucht . Eine Verbindung zeigte eine vielversprechende inhibitorische Wirkung gegen die K562-Zelllinie .

Antidepressiva-Anwendungen

Indazolstrukturen wurden bei der Entwicklung von Antidepressiva eingesetzt . Diese Verbindungen können möglicherweise dazu beitragen, die Symptome einer Depression zu lindern, die Stimmung zu verbessern und das Interesse an den täglichen Aktivitäten wiederherzustellen.

Entzündungshemmende Anwendungen

Indazole haben auch entzündungshemmende Eigenschaften . Sie können möglicherweise verwendet werden, um Entzündungen im Körper zu reduzieren, was bei der Behandlung von Erkrankungen wie Arthritis oder entzündlichen Darmerkrankungen hilfreich ist.

Antibakterielle Anwendungen

Indazole haben nachweislich antibakterielle Eigenschaften . Sie können möglicherweise bei der Entwicklung neuer Antibiotika eingesetzt werden, was angesichts der Zunahme von Antibiotika-resistenten Bakterien von entscheidender Bedeutung ist.

Behandlung von Atemwegserkrankungen

Indazole können als selektive Inhibitoren der Phosphoinositid-3-Kinase δ zur Behandlung von Atemwegserkrankungen eingesetzt werden . Dies könnte möglicherweise zu neuen Behandlungen für Erkrankungen wie Asthma oder chronisch obstruktive Lungenerkrankung (COPD) führen.

Zukünftige Richtungen

Wirkmechanismus

Target of Action

5-Bromo-3-chloro-1H-indazole is a derivative of the indazole class of compounds . Indazole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . The inhibition, regulation, and/or modulation of CHK1 and CHK2 kinases and of the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) play a role in the treatment of CHK1-, CHK2- and SGK-induced diseases such as cancer .

Mode of Action

Indazole derivatives are known to interact with their targets and cause changes that can lead to various biological activities . For example, they can inhibit cell growth with GI 50 values in the 0.041–33.6 μM range, being very effective against certain cell lines .

Biochemical Pathways

Indazole derivatives are known to affect a wide variety of biological properties . They can inhibit, regulate, and/or modulate kinases like CHK1, CHK2, and SGK, which play crucial roles in cell signaling pathways .

Pharmacokinetics

The physicochemical properties of similar indazole derivatives suggest that they may have good bioavailability .

Result of Action

The result of the action of 5-Bromo-3-chloro-1H-indazole can vary depending on the specific target and the biological context. For instance, it has been reported that certain indazole derivatives can inhibit cell growth, suggesting potential anticancer activity .

Eigenschaften

IUPAC Name |

5-bromo-3-chloro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWJXMRPKABLFAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646291 | |

| Record name | 5-Bromo-3-chloro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36760-19-7 | |

| Record name | 5-Bromo-3-chloro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-3-chloro-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

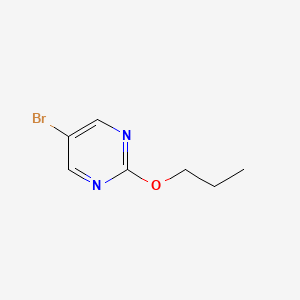

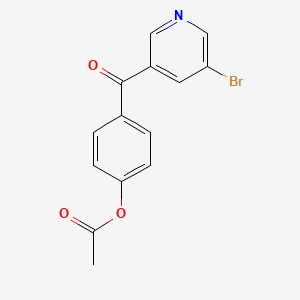

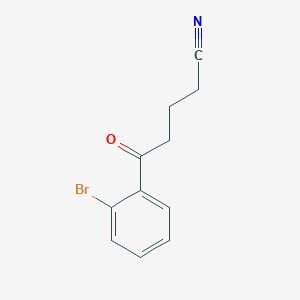

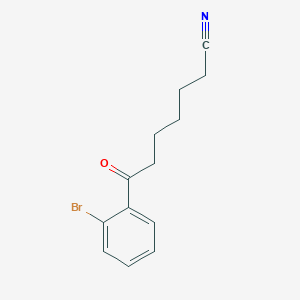

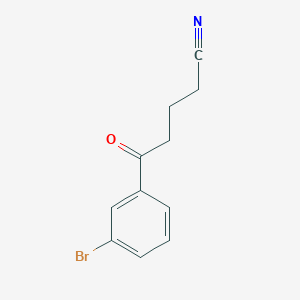

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B1292379.png)